molecular formula C14H19N3O3S B2760468 cyclohex-3-en-1-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034490-00-9

cyclohex-3-en-1-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2760468
CAS No.: 2034490-00-9
M. Wt: 309.38
InChI Key: PCAYRTMYEWWJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-3-en-1-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a structurally complex organic compound featuring a cyclohexene ring, a sulfonated azetidine moiety, and a 1-methylimidazole substituent. The azetidine ring (a four-membered nitrogen-containing heterocycle) is sulfonylated at the 3-position, introducing a sulfonyl group linked to the 1-methylimidazole heterocycle.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-16-8-7-15-14(16)21(19,20)12-9-17(10-12)13(18)11-5-3-2-4-6-11/h2-3,7-8,11-12H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAYRTMYEWWJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohex-3-en-1-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone, with the molecular formula C14H19N3O3S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring and an azetidine moiety, which are known to influence biological interactions. The presence of a sulfonamide group attached to the imidazole ring may enhance its pharmacological profile by improving solubility and bioavailability.

PropertyValue
Molecular FormulaC14H19N3O3S
Molecular Weight309.38 g/mol
Purity≥ 95%

Antitumor Activity

Preliminary investigations into related compounds reveal promising antitumor effects. For example, azetidine derivatives have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, likely mediated through interactions with DNA or disruption of cellular signaling pathways.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of sulfonamide derivatives similar to this compound against several bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL, demonstrating moderate to strong antibacterial effects.

Case Study 2: Antitumor Potential

In vitro assays on azetidine-based compounds revealed that certain derivatives could inhibit the growth of human pancreatic cancer cells (Patu8988). The cytotoxic effects were attributed to the activation of apoptotic pathways, suggesting that this compound may also have similar effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • DNA Interaction: The ability to intercalate or bind to DNA may lead to disruptions in replication and transcription processes in cancer cells.
  • Apoptosis Induction: Many azetidine derivatives trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s key structural elements include:

  • Cyclohexene ring : Introduces rigidity and lipophilicity.
  • Azetidine sulfonyl group : A small, strained ring system that may enhance binding specificity compared to larger rings (e.g., piperidine or piperazine).
  • 1-Methylimidazole substituent : A heteroaromatic group capable of hydrogen bonding and π-π interactions.
Comparison with Sulfonamide-Containing Analogs

Compounds such as N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and related derivatives (e.g., 6e–6l) share sulfonamide/sulfonyl functionalities but differ in core heterocycles (piperazine/piperidine vs. azetidine) and substituents (Table 1) .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound Azetidine Cyclohexene, 1-methylimidazole sulfonyl N/A ~365.45*
6d Piperazine Benzhydryl, sulfamoyl benzene 210–212 585.62
6e Piperidine Benzhydryl, sulfamoyl phenyl 198–200 684.76
5-[6-[[3-(4,5,6,7-THPyrazolo...) Azetidine-Morpholine Quinoline, tetrahydropyrazolopyridine N/A ~550–600†

*Estimated via molecular formula (C₁₆H₂₁N₃O₃S); †Patent data .

Key Observations :

  • Sulfonyl vs. Sulfamoyl : The target compound’s sulfonyl group lacks the amine present in sulfamoyl analogs (e.g., 6d–6l), altering electronic properties and hydrogen-bonding capacity .
  • Biological Relevance: The azetidine-morpholine derivative in acts as a TLR7-9 antagonist, suggesting that azetidine sulfonyl compounds may have immunomodulatory applications .
Comparison with Imidazole-Containing Derivatives

The compound 3-(1H-indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (12b) shares the 1-methylimidazole group but features a propan-1-one backbone instead of a cyclohexene-azetidine system . This highlights the versatility of imidazole in modulating solubility and bioactivity, though the target compound’s constrained structure may limit metabolic degradation.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Answer:
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between a sulfonyl chloride derivative (e.g., 1-methyl-1H-imidazole-2-sulfonyl chloride) and an azetidine precursor. Key steps include:

  • Sulfonylation : Reacting the azetidine with the sulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide intermediate .
  • Coupling : Introducing the cyclohexenyl group via a ketone coupling reaction, often using carbodiimide-based coupling agents (e.g., EDCI) in tetrahydrofuran (THF) at room temperature .
    Optimization Strategies :
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency for coupling steps.
  • Progress Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the cyclohexenyl moiety (δ 5.6–5.8 ppm for vinyl protons) and sulfonamide group (δ 3.1–3.3 ppm for azetidine CH2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 363.12) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by area under the curve) .

Advanced: How can single-crystal X-ray diffraction elucidate the compound’s 3D conformation?

Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) .
  • Data Collection : Use a synchrotron or laboratory X-ray source (Mo Kα radiation, λ = 0.71073 Å) at 90 K to minimize thermal motion .
  • Refinement : SHELX programs (e.g., SHELXL) refine the structure, revealing bond angles (e.g., 112° for the azetidine ring) and torsional strain in the sulfonamide group .

Advanced: What computational approaches model the compound’s interaction with biological targets like tubulin?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the colchicine-binding site of tubulin (PDB ID: 5JCB). Key interactions include hydrogen bonding between the sulfonyl group and β-tubulin residues (e.g., Val238) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Advanced: How are contradictions resolved between computational predictions and experimental data (e.g., NMR vs. docking)?

Answer:

  • Validation via Crystallography : Compare docking poses with X-ray structures to identify discrepancies in binding modes .
  • NMR Titrations : Monitor chemical shift perturbations (CSPs) in 1H-15N HSQC spectra to validate predicted protein-ligand interactions .
  • Free Energy Calculations : Use MM/GBSA to reconcile docking scores with experimental binding affinities (ΔG calc vs. ΔG exp) .

Advanced: What strategies enhance pharmacological activity in SAR studies?

Answer:

  • Bioisosteric Replacement : Substitute the cyclohexenyl group with a bicyclic system (e.g., indane) to improve lipophilicity (clogP from 2.1 to 2.8) .
  • Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., CF3) to enhance metabolic stability (t1/2 increased from 2.1 to 4.7 hours in microsomal assays) .
  • Pharmacophore Mapping : Align analogs using Discovery Studio to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

Basic: What are key considerations in designing stability studies under varying pH and temperature?

Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • pH-Solubility Profile : Use shake-flask method in buffers (pH 1–10) to determine solubility (e.g., >5 mg/mL at pH 7.4) .

Advanced: How does the sulfonamide group influence pharmacokinetic properties?

Answer:

  • Permeability : Caco-2 assays show moderate permeability (Papp = 8.2 × 10−6 cm/s) due to hydrogen bonding with the sulfonyl group .
  • Metabolism : Cytochrome P450 (CYP3A4) assays reveal slow oxidation (CLint = 12 μL/min/mg), attributed to steric hindrance from the azetidine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.